5-Heptyl-2-(4-methoxyphenyl)pyridine
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Overview
Description
5-Heptyl-2-(4-methoxyphenyl)pyridine is an organic compound with the molecular formula C18H25NO. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. This compound features a heptyl chain attached to the second position of the pyridine ring and a methoxyphenyl group at the fourth position, making it a unique structure with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-2-(4-methoxyphenyl)pyridine can be achieved through several methods, including:
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Suzuki-Miyaura Coupling: : This method involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like toluene or ethanol at elevated temperatures .
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Microwave-Assisted Synthesis: : A catalyst-free and additive-free method using microwave irradiation can also be employed. This method involves the reaction of enaminonitriles with benzohydrazides, followed by nucleophilic addition and condensation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Heptyl-2-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Brominated derivatives.
Scientific Research Applications
5-Heptyl-2-(4-methoxyphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-Heptyl-2-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)pyridine: Lacks the heptyl chain, making it less hydrophobic and potentially altering its biological activity.
5-Heptyl-2-(p-hydroxyphenyl)pyridine: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and solubility.
Uniqueness
5-Heptyl-2-(4-methoxyphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a heptyl chain and a methoxyphenyl group allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
110500-51-1 |
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Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
5-heptyl-2-(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C19H25NO/c1-3-4-5-6-7-8-16-9-14-19(20-15-16)17-10-12-18(21-2)13-11-17/h9-15H,3-8H2,1-2H3 |
InChI Key |
DUKKMMYQNBPJKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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